GYPGKF vs AYPGKF: 2.7-Fold Lower Potency in Rat Platelet Aggregation — Defining the Native Baseline for PAR4 Activation
In a direct head-to-head rat platelet aggregation assay, the native mouse PAR4 tethered ligand peptide GYPGKF-NH₂ exhibited an EC₅₀ of approximately 40 μM, while the Ala¹-substituted analog AYPGKF-NH₂ was 2.7-fold more potent with an EC₅₀ of approximately 15 μM. The reverse human PAR4 sequence VQGPYG-NH₂ and the PAR1 agonist SFLLR-NH₂ failed to induce aggregation at any tested concentration [1]. This quantitative difference establishes GYPGKF as the appropriate baseline agonist when native-potency PAR4 activation is required, while AYPGKF represents a gain-of-function analog.
| Evidence Dimension | Agonist potency for PAR4-mediated platelet aggregation |
|---|---|
| Target Compound Data | GYPGKF-NH₂ EC₅₀ ≈ 40 μM |
| Comparator Or Baseline | AYPGKF-NH₂ EC₅₀ ≈ 15 μM; VQGPYG-NH₂ (reverse sequence): no aggregation; SFLLR-NH₂ (PAR1 agonist): no aggregation |
| Quantified Difference | AYPGKF-NH₂ is ~2.7-fold more potent than GYPGKF-NH₂; reverse and PAR1AP peptides show zero activity |
| Conditions | Rat platelet aggregation assay using light transmittance aggregometry; peptides tested as C-terminal amides |
Why This Matters
Researchers requiring native-sequence PAR4 activation at physiologically relevant potency levels must select GYPGKF rather than the more potent AYPGKF analog, which yields supraphysiological receptor activation.
- [1] Hollenberg MD, Saifeddine M, Sandhu S, Houle S, Vergnolle N. Proteinase-activated receptor 4 (PAR4): activation and inhibition of rat platelet aggregation by PAR4-derived peptides. Can J Physiol Pharmacol. 2001;79(5):439-442. PMID: 11405248. View Source
